molecular formula C4H5Cl3O2 B1594044 2,2,2-Trichloroethyl acetate CAS No. 625-24-1

2,2,2-Trichloroethyl acetate

Cat. No.: B1594044
CAS No.: 625-24-1
M. Wt: 191.44 g/mol
InChI Key: XHAXVDWUMCHTCY-UHFFFAOYSA-N
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Description

Historical Context and Early Research Contributions to Trichloroethyl Derivatives

The study of trichloroethyl derivatives has a history rooted in the broader exploration of chlorinated hydrocarbons. Trichloroethylene (B50587), a related compound, was first synthesized in 1864, and its commercial production began in the early 20th century. nih.gov This set the stage for investigations into a variety of chlorinated compounds. In the mid-20th century, there was extensive study of compounds like ethyl 2,2,2-trichloroacetate due to their potential industrial applications. solubilityofthings.com

A significant area of early research focused on the use of the 2,2,2-trichloroethyl group as a protecting group in organic synthesis. This functionality proved to be particularly useful for protecting carboxyl and phosphate (B84403) groups. cdnsciencepub.comnih.gov For instance, research demonstrated that the 2,2,2-trichloroethyl group could be selectively removed from esters under mild conditions using zinc powder in acetic acid. cdnsciencepub.com This discovery was pivotal, as it offered a new method for protecting functional groups during complex chemical syntheses, such as in peptide synthesis. cdnsciencepub.com

Contemporary Significance of 2,2,2-Trichloroethyl Acetate (B1210297) in Organic Synthesis and Chemical Science

In modern organic synthesis, 2,2,2-trichloroethyl acetate and related trichloroethyl-containing compounds continue to be of great importance. The 2,2,2-trichloroethyl (Tce) group is recognized as a robust protecting group for various functional groups.

The primary application of the trichloroethyl group is in the protection of carboxylic acids, phosphates, and alcohols. cdnsciencepub.comnih.gov The stability of the trichloroethyl ester and its selective removal under specific reductive conditions make it a valuable tool in multi-step synthetic sequences. cdnsciencepub.comresearchgate.net For example, the 2,2,2-trichloroethoxycarbonyl (Troc) group, introduced using 2,2,2-trichloroethyl chloroformate, is widely used to protect amines. scispace.comwikipedia.org This protecting group can be cleaved under mild conditions, often using zinc in the presence of acetic acid or other reagents, without affecting other sensitive functionalities in the molecule. cdnsciencepub.comresearchgate.net

Furthermore, 2,2,2-trichloroethyl aryldiazoacetates have emerged as important reagents in C-H functionalization reactions. acs.orgdntb.gov.ua These reactions allow for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, a powerful strategy in modern organic synthesis. The trichloroethyl group in these reagents plays a crucial role in enhancing the efficiency and selectivity of these transformations. acs.org

Overview of Academic Research Methodologies Applied to this compound

A variety of analytical and spectroscopic techniques are employed to study this compound and its derivatives. These methods are essential for confirming the structure, purity, and conformational properties of these compounds.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the structure of this compound and its reaction products. rsc.org The proton NMR spectrum typically shows characteristic signals for the acetate methyl group and the methylene (B1212753) group adjacent to the trichloromethyl group. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ester group. cdnsciencepub.comnist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. rsc.org

Chromatographic Methods:

Gas Chromatography (GC): GC is a common technique for analyzing the purity of this compound and for monitoring the progress of reactions involving this compound. nih.govsigmaaldrich.com When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reactions and assessing the purity of products. rsc.org

Computational Studies:

Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to study the molecular structure and conformational properties of trichloroethyl derivatives. researchgate.net These studies can provide insights into the stability of different conformers and help in the interpretation of experimental data. researchgate.net

Physicochemical Properties of this compound

Property Value
Molecular Formula C₄H₅Cl₃O₂ chemsynthesis.com
Molecular Weight 191.44 g/mol nih.gov
CAS Number 625-24-1 nih.gov
Density 1.401 g/mL at 20 °C sigmaaldrich.com
Refractive Index n20/D 1.457 sigmaaldrich.com

| IUPAC Name | this compound nih.gov |

Spectroscopic Data for this compound

Technique Key Features
¹H NMR (CDCl₃) Signals corresponding to the methyl protons (CH₃) and the methylene protons (CH₂). rsc.org
¹³C NMR (CDCl₃) Signals for the carbonyl carbon, the acetate methyl carbon, the methylene carbon, and the trichloromethyl carbon. rsc.org
IR Spectroscopy Characteristic absorption band for the ester carbonyl group (C=O). cdnsciencepub.comnist.gov

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern due to the presence of three chlorine atoms. nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5Cl3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAXVDWUMCHTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211537
Record name Acetic acid, 2,2,2-trichloroethyl ester
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Molecular Weight

191.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

625-24-1
Record name Ethanol, 2,2,2-trichloro-, 1-acetate
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Record name Acetic acid, 2,2,2-trichloroethyl ester
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Record name Acetic acid, 2,2,2-trichloroethyl ester
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Record name 2,2,2-Trichloroethyl acetate
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Mechanistic Investigations of Reactions Involving 2,2,2 Trichloroethyl Acetate and Its Functional Analogues

Hydrolytic Cleavage Pathways and Kinetics

The hydrolysis of 2,2,2-trichloroethyl acetate (B1210297), the cleavage of its ester bond by water, can be catalyzed by both acids and bases. The mechanisms and kinetics of these pathways are significantly influenced by the presence of the electron-withdrawing trichloromethyl group.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters typically proceeds through a series of equilibrium steps. chemistrysteps.comlibretexts.orgdalalinstitute.com The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

The general steps for the acid-catalyzed hydrolysis are:

Protonation of the carbonyl oxygen. chemguide.co.ukyoutube.com

Nucleophilic attack by water to form a tetrahedral intermediate. youtube.com

Proton transfer from the attacking water molecule to the ethoxy oxygen.

Elimination of the alcohol (2,2,2-trichloroethanol) to reform the carbonyl group.

Deprotonation to yield the carboxylic acid and regenerate the acid catalyst. libretexts.org

The reaction is reversible, and to drive the equilibrium towards the products (acetic acid and 2,2,2-trichloroethanol), a large excess of water is typically used. libretexts.orgdalalinstitute.com

Base-Catalyzed Hydrolysis Reaction Dynamics

Base-catalyzed hydrolysis of esters, also known as saponification, is generally an irreversible process because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.comucoz.com The reaction proceeds via a nucleophilic acyl substitution mechanism, typically B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). epa.gov

The mechanism involves the following steps:

Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate.

Elimination of the 2,2,2-trichloroethoxide leaving group.

An acid-base reaction where the newly formed carboxylic acid protonates the leaving group to form 2,2,2-trichloroethanol (B127377) and the carboxylate anion. chemistrysteps.com

The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. egyankosh.ac.in The electron-withdrawing trichloromethyl group in 2,2,2-trichloroethyl acetate significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. harvard.edu This enhanced reactivity is a key feature of this compound.

Hydrolysis Condition Mechanism Type Key Features
Acid-CatalyzedA–B_AC_3 rsc.orgReversible; requires excess water to favor products. libretexts.orgdalalinstitute.com The rate is influenced by the inductive effect of the chloro substituents. researchgate.net
Base-CatalyzedB_AC_2 epa.govIrreversible due to carboxylate formation. chemistrysteps.comucoz.com The reaction is accelerated by the electron-withdrawing trichloromethyl group. harvard.edu

Reductive Dehalogenation Mechanisms (e.g., Zinc-Mediated)

The 2,2,2-trichloroethyl group is a valuable protecting group in organic synthesis, in part because it can be removed under reductive conditions that are orthogonal to many other protecting group strategies. total-synthesis.com

Beta-Elimination Pathways of Trichloroethyl Protecting Groups

The most common method for the deprotection of 2,2,2-trichloroethyl esters and carbamates is through a reductive β-elimination reaction, frequently mediated by zinc dust in acetic acid or other protic solvents. total-synthesis.comufz.de The mechanism involves a single-electron transfer from the reducing agent (e.g., zinc) to the trichloromethyl group. total-synthesis.comtotal-synthesis.com

The proposed mechanism is as follows:

A metal-halogen exchange reaction occurs, leading to the formation of a β-metallated ester intermediate. chimia.ch

This intermediate is unstable and undergoes a 1,2-elimination (β-elimination) to form a metal carboxylate and 1,1-dichloroethene. chimia.ch In the case of Troc-protected amines or alcohols, this elimination yields a free carbamate (B1207046) or carbonate, which then rapidly decarboxylates to release the deprotected amine or alcohol. total-synthesis.comtotal-synthesis.com

This reductive cleavage is highly selective and can be performed in the presence of other functional groups that are sensitive to acidic or basic conditions. researchgate.net The reaction conditions can be tuned by the choice of solvent and the addition of reagents like ammonium (B1175870) chloride or N-methylimidazole. researchgate.netresearchgate.net

Electrochemical Reduction Studies

Electrochemical methods also provide a means for the reductive cleavage of the 2,2,2-trichloroethyl group. total-synthesis.com The electrochemical reduction of N-(2,2,2-trichloroethyl)acetamides at a mercury cathode has been investigated. rsc.org The results indicate the formation of an intermediate carbanion, which can then undergo β-elimination, α-elimination, or an acid-base reaction depending on the specific substrate and reaction medium. rsc.org

In some cases, reductive coupling reactions can occur. For instance, the electrolytic reduction of organic halides in the presence of electrophiles has been studied. acs.org The specific products formed during the electrochemical reduction of trichloromethyl-containing compounds can be influenced by the supporting electrolyte used. scispace.com

Reductive Method Reagents/Conditions Key Mechanistic Feature
Zinc-MediatedZn powder in THF/H₂O or acetic acid total-synthesis.comufz.deβ-elimination of a β-metallated ester intermediate. chimia.ch
ElectrochemicalMercury cathode, DMF with a supporting electrolyte rsc.orgFormation of an intermediate carbanion followed by elimination. rsc.org

Transacylation and Carbonyl Reactivity Mechanisms

This compound can also participate in transacylation reactions, where the acetyl group is transferred to another nucleophile, such as an amine or an alcohol.

The reactivity of the carbonyl group in this compound is enhanced by the electron-withdrawing nature of the trichloromethyl group. libretexts.org However, despite this activation, it is considered a relatively poor acyl donor in some enzymatic transesterifications, leading to slow reaction rates. rsc.org

A one-pot synthesis of amides and esters from 2,2,2-trihaloethyl esters has been developed using phosphorus(III) reagents as reductants. nih.govacs.org In this process, the phosphorus(III) reagent reductively fragments the trihaloethyl ester, leading to the in situ activation of the carboxylate as an acyloxyphosphonium intermediate. This reactive intermediate is then trapped by an amine or alcohol nucleophile to form the corresponding amide or ester. nih.govacs.orguclan.ac.uk

The general order of reactivity for carboxylic acid derivatives in nucleophilic acyl substitution is influenced by the electronic properties of the leaving group. libretexts.org The electronegative chlorine atoms in the 2,2,2-trichloroethyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Reaction Type Reagents/Conditions Mechanistic Highlight
Enzymatic TransacylationLipase (B570770), organic solvent rsc.orggla.ac.ukd-nb.infoPoor acyl donor, leading to slow reaction rates. rsc.org
Phosphorus(III)-Mediated Transacylation(Me₂N)₃P or tributylphosphine (B147548) with an amine or alcohol nih.govacs.orgReductive fragmentation and in situ formation of a reactive acyloxyphosphonium intermediate. nih.govacs.org

C-H Functionalization Reactions Mediated by 2,2,2-Trichloroethyl Derivatives

The functionalization of otherwise unreactive carbon-hydrogen (C-H) bonds represents a significant paradigm shift in synthetic organic chemistry, offering more direct and atom-economical routes to complex molecules. wisc.eduillinois.edu Among the various strategies, transition-metal catalyzed reactions that proceed via carbene intermediates have proven particularly effective. illinois.edu Derivatives of this compound, specifically 2,2,2-trichloroethyl aryldiazoacetates, serve as key precursors for generating donor/acceptor-substituted carbenes. nih.govnih.gov These carbenes, when mediated by transition metal catalysts, are highly electrophilic and capable of inserting into C-H bonds. acs.org The donor group on the carbene helps to modulate its reactivity, making the system highly responsive to catalyst control. acs.org

Site-Selectivity and Enantioselectivity Studies

A major focus in the field of C-H functionalization is the development of catalysts that can control both the site of reaction within a molecule (site-selectivity) and the three-dimensional orientation of the new bond (stereoselectivity). researchgate.net Dirhodium catalysts featuring specifically designed chiral ligands have been instrumental in achieving high levels of both site-selectivity and enantioselectivity in reactions involving donor/acceptor carbenes. wisc.eduresearchgate.net

The site-selectivity of dirhodium-catalyzed C-H functionalization is governed by a delicate balance of steric and electronic factors. wisc.edu Electronically, the reaction is favored at C-H bonds that can stabilize a partial positive charge in the transition state, leading to a general preference for tertiary > secondary > primary C-H bonds. wisc.edu However, the steric environment of the catalyst's chiral pocket can override this electronic preference. wisc.edu By using sterically demanding chiral ligands, such as triarylcyclopropanecarboxylates (TPCP), the catalyst can direct the carbene insertion to less sterically hindered primary C-H bonds. wisc.eduacs.org For instance, combining sterically hindered 2,2,2-trichloroethyl aryldiazoacetates with bulky dirhodium catalysts has enabled selective functionalization at the C2 position of n-alkanes. nih.govacs.org

The table below illustrates the effect of different dirhodium catalysts on the C-H functionalization of pentane (B18724), showcasing the control over site-selectivity and stereoselectivity.

CatalystC1:C2:C3 RatioDiastereomeric Ratio (d.r.) at C2Enantiomeric Excess (ee) at C2
Rh₂(S-DOSP)₄ (1) 1:3--
Rh₂(R-p-PhTPCP)₄ (2) --92%
p-tert-butyl derivative (4) 1:715:1-
Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ (15) 1:3029:189-99%
Data compiled from studies on the C-H functionalization of pentane, demonstrating catalyst-controlled selectivity. The C1, C2, and C3 positions refer to the different carbons of the pentane chain. wisc.edu

Radical Reaction Pathways of 2,2,2-Trichloroethyl Compounds

Beyond carbene-mediated pathways, organic compounds containing a 2,2,2-trichloroethyl group can also participate in radical reactions. The trichloromethyl group (-CCl₃) is susceptible to radical initiation, often through atom transfer processes mediated by a transition metal catalyst. This opens up alternative routes for C-C and C-heteroatom bond formation.

Copper-Catalyzed Carboamination Processes

A notable example of a radical pathway involving a trichloroethyl moiety is the copper-catalyzed carboamination of buteneamides using chloroform (B151607) (CHCl₃) as the source of the trichloromethyl radical. nih.govrsc.orgrsc.org This reaction provides a novel method for synthesizing 4-(2,2,2-trichloroethyl)-β-lactams, which are important structural motifs in medicinal chemistry. nih.govrsc.org

The process is typically catalyzed by a copper(I) species, such as Cu(CH₃CN)₄PF₆, and initiated by a radical initiator like di-t-butyl peroxide (DTBP) at elevated temperatures. nih.govresearchgate.net Preliminary mechanistic studies suggest a free radical mechanism proceeding through a Cu(I)/Cu(II)/Cu(III) catalytic cycle. nih.govrsc.org The reaction is believed to be initiated by the generation of a trichloromethyl radical (•CCl₃) from chloroform. nih.gov This radical then engages in a cascade of radical addition to the alkene of the buteneamide followed by an intramolecular amination to form the β-lactam ring in a single step. nih.gov The use of an 8-aminoquinoline (B160924) directing group on the buteneamide substrate is crucial for the success of this transformation. nih.govrsc.org

The scope of the reaction has been explored, demonstrating its tolerance for various substituents on the buteneamide backbone. The process generally affords the desired 4-(2,2,2-trichloroethyl)-β-lactams in moderate to good yields. rsc.org

The table below summarizes the yields for the synthesis of various 2,2,2-trichloroethyl-β-lactams via this copper-catalyzed radical carboamination.

EntrySubstrate Substituent (R)ProductYield
1H2a 92%
2Me2b 85%
3Et2c 81%
4n-Pr2d 76%
5i-Pr2e 73%
6c-Pr2f 75%
7Bn2g 68%
Reaction conditions: Substrate (0.2 mmol), Cu(CH₃CN)₄PF₆ (10 mol%), DTBP (1.2 mmol), in chloroform (2 mL) at 110 °C. Yields are for isolated products. nih.govrsc.org

Applications of 2,2,2 Trichloroethyl Acetate in Organic Synthesis and Chemical Transformations

2,2,2-Trichloroethyl Protecting Group Strategies in Complex Molecule Synthesis

The 2,2,2-trichloroethyl (Tce) and 2,2,2-trichloroethoxycarbonyl (Troc) groups are instrumental in the synthesis of complex organic molecules due to their unique stability and cleavage properties. chem-station.comtotal-synthesis.comwiley.com These protecting groups are stable under a range of conditions, including hydrolytic, strongly acidic, and nucleophilic environments, as well as mild reductive conditions. chem-station.com Their removal is typically achieved under specific reductive conditions, most commonly with zinc dust in acetic acid or by electrolysis, which allows for their selective cleavage in the presence of other protecting groups. chem-station.comtotal-synthesis.comtcichemicals.com This characteristic makes them highly valuable in multistep syntheses where precise control over the reactivity of various functional groups is paramount.

Protection and Deprotection of Alcohols and Phenols

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a versatile protecting group for alcohols and phenols, converting them into stable carbonate derivatives. chem-station.comtotal-synthesis.com This protection strategy is advantageous because the resulting Troc-protected alcohols and phenols are stable to a variety of reaction conditions that might affect other protecting groups. total-synthesis.com

Protection: The introduction of the Troc group is typically achieved by reacting the alcohol or phenol (B47542) with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base, such as pyridine (B92270) in a solvent like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF). total-synthesis.com For more polar substrates, a mixture of Troc-Cl with sodium hydroxide (B78521) or sodium bicarbonate in water can be used. total-synthesis.com

Deprotection: The removal of the Troc group from alcohols and phenols is accomplished through reductive cleavage. The most common method involves the use of zinc powder in a solvent system like THF/water. total-synthesis.com This process proceeds via a beta-elimination mechanism, which regenerates the free hydroxyl group. total-synthesis.com Electrolysis is another method that can be employed for deprotection. total-synthesis.com

A related strategy involves the use of mono- and di-2,2,2-trichloroethyl acetals to protect carbonyl groups, which are then regenerated under nonacidic and aprotic reductive cleavage using activated zinc dust. umn.edu

Functional Group Protecting Reagent Typical Deprotection Conditions
Alcohols2,2,2-Trichloroethyl chloroformate (Troc-Cl)Zinc powder in THF/H2O, Electrolysis
Phenols2,2,2-Trichloroethyl chloroformate (Troc-Cl)Zinc powder in THF/H2O, Electrolysis

Protection of Phosphate (B84403) and Sulfate (B86663) Groups

The 2,2,2-trichloroethyl (TCE) group is a valuable tool for the protection of phosphate and sulfate groups, particularly in the synthesis of phosphopeptides and sulfated molecules. researchgate.netresearchgate.netnih.gov

In the context of phosphoserine peptide synthesis, the TCE group is used to protect the phosphate moiety. nih.gov Derivatives such as Boc-Ser(PO3Tc2)-OH, Z-Ser(PO3Tc2)-OH, and Fmoc-Ser(PO3Tc2)-OH are synthesized and used in peptide synthesis. nih.gov The removal of the TCE protecting group from the phosphate can be achieved efficiently by hydrogenolysis. nih.gov The use of 2,2,2-trichloroethyl groups also allows for the insertion of terminal 5'-phosphate groups in oligoribonucleotide synthesis. cdnsciencepub.com

For the protection of aryl sulfates, the TCE group has been utilized as a reliable protecting group. researchgate.net Aryl sulfates protected with the TCE group can be prepared in high yield by reacting phenols with chlorosulfuric acid TCE ester. researchgate.net Deprotection is accomplished under neutral conditions using Pd/C and ammonium (B1175870) formate (B1220265) or zinc and ammonium formate, providing the aryl sulfate monoesters in high yield. researchgate.net This method has been successfully applied to the synthesis of estrone (B1671321) sulfate derivatives. researchgate.net TCE-protected sulfonates are notably stable to acidic conditions. researchgate.net

Functional Group Protecting Group Deprotection Method Application Example
Phosphate2,2,2-Trichloroethyl (TCE)HydrogenolysisPhosphoserine peptide synthesis nih.gov
Sulfate2,2,2-Trichloroethyl (TCE)Pd/C and ammonium formate or Zinc and ammonium formateSynthesis of aryl sulfates and estrone sulfate derivatives researchgate.net

2,2,2-Trichloroethyl Acetate (B1210297) as an Acetyl Donor in Biocatalysis

In the realm of biocatalysis, 2,2,2-trichloroethyl acetate has found application as an effective acetyl donor in enzyme-catalyzed reactions. Specifically, lipases, a class of enzymes that catalyze the hydrolysis of fats, can utilize 2,2,2-trichloroethyl alkanoates for the regioselective esterification of various substrates.

Research has shown that porcine pancreatic lipase (B570770) (PPL) can catalyze the acylation of several aldonolactones, regioselectively esterifying the primary hydroxy group using 2,2,2-trichloroethyl alkanoates as the acyl donors. ox.ac.uk This demonstrates the ability of the enzyme to recognize and utilize this activated ester for targeted chemical transformations. The use of such activated esters can be advantageous in biocatalytic processes, potentially leading to higher reaction rates and yields.

Role of this compound in Polymer Chemistry Research

In polymer chemistry, the 2,2,2-trichloroethyl ester functional group, derived from this compound, serves specialized roles. While the acetate compound itself is not typically used as a primary monomer, its structural motif is incorporated into more complex monomers or used in polymer modification strategies. rsc.org Research has explored its potential in developing new materials where its specific reactivity is advantageous. ontosight.ai

While this compound is not directly polymerized, related vinyl monomers containing the 2,2,2-trichloroethyl group have been synthesized and studied. For instance, 2,2,2-trichloroethyl methacrylate (B99206) and 2,2,2-trichloroethyl α-fluoroacrylate are examples of monomers that incorporate the trichloroethyl moiety. researchgate.net These monomers can be copolymerized through free-radical processes to create polymers with tailored properties. researchgate.net The presence of the chlorine atoms can modify polymer characteristics such as thermal stability and solubility. researchgate.net For example, in the copolymerization of 2,2,2-trifluoroethyl methacrylate (MATRIFE) and 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE), the thermal decomposition temperature of the resulting copolymer was found to increase with a higher molar ratio of the trichloroethyl-containing monomer. researchgate.net

The 2,2,2-trichloroethyl ester group is a key functional handle in polymer science, primarily for post-polymerization modification and as a protecting group in the synthesis of complex polymer architectures like dendrimers. rsc.orgmdpi.com

Post-Polymerization Modification: Monomers containing active ester groups, such as the trichloroethyl ester, can be polymerized and then subsequently reacted with nucleophiles like amines or alcohols. rsc.org This strategy allows for the introduction of specific functional groups onto the polymer backbone after the main chain has been formed, enabling the creation of functional biodegradable polymers. rsc.org

Protecting Group in Dendrimer Synthesis: The 2,2,2-trichloroethyl ester has been employed as a focal point protecting group in the divergent synthesis of polyester (B1180765) dendrimers. mdpi.com In one strategy, an acetonide-protected bis-HMPA anhydride (B1165640) was combined with a 2,2,2-trichloroethyl ester-protected focal point to construct monodisperse fourth-generation dendrons in high yields. mdpi.com This highlights the group's utility in complex, multi-step polymer synthesis.

Acetyl Donor: In biochemical transformations that can be applied to polymers, this compound acts as an efficient acetyl donor, particularly in anhydrous, enzyme-catalyzed enantioselective acetylations. sigmaaldrich.com This function could be applied to modify polymers containing hydroxyl groups.

Solvent: Research has also pointed to its potential use as a solvent in specialized material science applications. ontosight.ai

Table 1: Roles of the 2,2,2-Trichloroethyl Ester Group in Polymer Chemistry

RoleApplicationDescriptionResearch Finding
Active Ester Post-Polymerization ModificationMonomers with trichloroethyl ester groups are polymerized and then modified via reactions like amidation or esterification. rsc.orgAllows for the synthesis of functional biodegradable polymers by introducing functionalities after polymerization. rsc.org
Protecting Group Dendrimer SynthesisUsed as a focal point protecting group for the controlled, step-wise synthesis of polyester dendrimers. mdpi.comEnabled the high-yield, divergent synthesis of fourth-generation acetonide-protected polyester dendrons. mdpi.com
Acetyl Donor Enzymatic AcetylationServes as an acyl donor in enzyme-catalyzed reactions. sigmaaldrich.comCan be used for enantioselective acetylation, a process applicable to modifying chiral polymers. sigmaaldrich.compsu.edu
Monomer Component CopolymerizationIncorporated into acrylate (B77674) monomers to tune polymer properties. researchgate.netCopolymers of 2,2,2-trichloroethyl α-fluoroacrylate showed increased thermal stability with higher incorporation of the monomer. researchgate.net

Precursor Roles in the Synthesis of Advanced Chemical Intermediates

This compound is a valuable precursor for synthesizing advanced chemical intermediates, largely due to its function as a robust protecting group for carboxylic acids and its utility in forming other reactive species. psu.eduacs.orgunipa.it The trichloroethyl ester can be selectively cleaved under reductive conditions, often using zinc dust or sodium telluride, which are compatible with many other functional groups. unipa.it

A significant application is in the enzyme-catalyzed synthesis of enantiomerically pure prostaglandin (B15479496) intermediates. psu.edu In a key example, racemic diol rac-(1) was subjected to pancreatin-catalyzed transesterification using this compound as the acyl donor. psu.edu The enzyme selectively esterifies one enantiomer, allowing for the separation and isolation of highly pure chiral building blocks. psu.edu The reaction with rac-(1) yielded the diacetate ent-(3) with a high enantiomeric excess, demonstrating the compound's effectiveness in asymmetric synthesis. psu.edu

Furthermore, the trichloroethyl acetate moiety is integral to the formation of powerful synthetic precursors like trichloroethyl diazoacetate derivatives. acs.org These diazo compounds serve as rhodium carbene precursors, which can then engage in highly enantioselective C–H functionalization and cyclopropanation reactions. acs.org This methodology provides access to complex molecular scaffolds that are valuable in medicinal chemistry and materials science. acs.org The use of trichloroethyl esters in this context often enhances the desired C-H functionalization and can lead to higher levels of asymmetric induction. acs.org

Table 2: Synthesis of a Prostaglandin Intermediate Using this compound

ReactantReagentCatalystProductChemical YieldEnantiomeric Excess (e.e.)
Racemic diol rac-(1)This compoundPancreatinDiacetate ent-(3)30-35%97 to >99%

Data sourced from research on enzyme-catalyzed transesterification for the synthesis of prostaglandin intermediates. psu.edu

Advanced Spectroscopic and Computational Analyses of 2,2,2 Trichloroethyl Acetate

Vibrational Spectroscopic Investigations (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, offering insights into their structure and bonding.

Conformational Analysis via Vibrational Spectroscopy

Theoretical calculations, including ab initio (MP2) and DFT methods, have been employed to determine the molecular structure and conformational properties of 2,2,2-trichloroethyl acetate (B1210297). conicet.gov.ar These computational studies, supported by experimental IR and Raman spectroscopy, confirm the existence of two primary conformers. conicet.gov.ar One conformer possesses C1 symmetry with an anti, gauche conformation, while the other has Cs symmetry and an anti, anti form. conicet.gov.ar Evidence for both conformers is present in the IR and Raman spectra of the compound in its liquid and solid phases. conicet.gov.ar The conformational preferences can be rationalized through analyses such as Natural Bond Orbital (NBO), which helps in understanding hyperconjugative interactions that favor one conformation over another. conicet.gov.arresearchgate.net

Assignment of Characteristic Absorption Bands

The vibrational spectra of 2,2,2-trichloroethyl acetate exhibit several characteristic absorption bands corresponding to specific functional groups and vibrational modes. The interpretation of these spectra is often guided by computational predictions. conicet.gov.arresearchgate.net

Key functional group vibrations include the C=O stretch of the ester group, which typically appears as a strong band in the IR spectrum. pressbooks.publibretexts.org For esters, this band is generally observed in the region of 1750-1735 cm⁻¹. pressbooks.pub The C-O stretching vibrations also give rise to characteristic bands. The C-Cl stretching vibrations are expected at lower wavenumbers, typically in the range of 800-600 cm⁻¹. uc.edu

A detailed assignment of the prominent vibrational bands observed in the IR and Raman spectra of this compound is provided in the table below.

Vibration ModeIR (cm⁻¹)Raman (cm⁻¹)
C=O Stretch (Ester)~1740~1740
CH₃ Asymmetric/Symmetric Stretch~2950-3000~2950-3000
CH₂ Stretch~2900-2970~2900-2970
C-O Stretch (Ester)~1240Not reported
C-Cl Stretch~745Not reported

Note: The exact wavenumbers can vary slightly depending on the phase (liquid, solid) and the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure and studying dynamic processes in solution.

Proton and Carbon-13 NMR Chemical Shift Correlations

The ¹H and ¹³C NMR spectra of this compound provide distinct signals that can be correlated to its specific atomic environment. The presence of the trichloroethyl group significantly influences the chemical shifts of the adjacent protons and carbons.

In the ¹H NMR spectrum, the methylene (B1212753) protons (CH₂) of the trichloroethyl group typically appear as a singlet. scispace.com The methyl protons (CH₃) of the acetate group also present as a singlet at a different chemical shift.

The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the carbon of the trichloroethyl group. bhu.ac.in The chemical shifts are influenced by the electronegativity of the neighboring atoms.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CH₃ (Acetate)~2.1~21
CH₂ (Trichloroethyl)~4.7~75
C=O (Carbonyl)-~170
CCl₃-~94

Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary depending on the solvent used. pitt.edu

Use of NMR for Monitoring Reaction Progress and Purity

NMR spectroscopy is a valuable tool for real-time monitoring of chemical reactions involving this compound. oxinst.com By observing the appearance of product signals and the disappearance of reactant signals, the progress of a reaction can be quantitatively tracked. oxinst.com For instance, in acylation reactions where this compound is a reactant, the characteristic singlet of the trichloroethyl group's methylene protons can be easily monitored. scispace.com

Furthermore, NMR is routinely used to assess the purity of this compound. ox.ac.uk The integration of signals corresponding to the compound versus those of impurities allows for a quantitative determination of purity. ox.ac.uk This is a common practice in quality control and for the characterization of newly synthesized batches.

Mass Spectrometric Fragmentation Pathways and Isotope Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern under ionization, which aids in structural elucidation.

The electron ionization (EI) mass spectrum of this compound and its derivatives often shows a molecular ion peak, although its abundance can vary. researchgate.net A key feature in the mass spectrum is the characteristic isotopic pattern caused by the presence of three chlorine atoms. researchgate.netnih.gov The natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio) results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments. researchgate.net

Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, fragmentation may involve the cleavage of the ester bond, leading to fragments corresponding to the acetyl group and the trichloroethoxide moiety. Derivatization of other molecules with a trichloroethyl group, for example by using 2,2,2-trichloroethyl chloroformate, results in derivatives that show characteristic ion clusters in their mass spectra, reflecting the isotopic distribution of the three chlorine atoms. researchgate.netresearchgate.net

Fragment IonDescription
[M]+•Molecular ion
[M - OCH₂CCl₃]+Loss of the trichloroethoxy radical
[M - CH₃CO]+Loss of the acetyl radical
[CH₂CCl₃]+Trichloroethyl cation
[CH₃CO]+Acetyl cation (acylium ion)

Note: The relative abundances of these fragments depend on the ionization energy and the specific mass spectrometer used.

Electron Ionization and Chemical Ionization Mass Spectrometry

Mass spectrometry provides critical insights into the molecular structure of this compound by analyzing its fragmentation patterns upon ionization. In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and numerous fragment ions. For compounds containing the 2,2,2-trichloroethyl group, EI spectra characteristically show a molecular ion peak, though its abundance may vary. researchgate.net The spectra are distinguished by abundant diagnostic fragment ions, which exhibit the distinct isotopic cluster pattern of the three chlorine atoms. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for analysis, often requiring derivatization for similar polar compounds to improve separation and detection, though this compound itself can be analyzed directly. researchgate.net

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation compared to EI. In CI-MS, a reagent gas is ionized, which in turn protonates the analyte molecule. For derivatives containing the trichloroethyl moiety, CI spectra are characterized by abundant protonated molecules ([M+H]⁺). researchgate.net This technique is particularly useful for confirming the molecular weight of the parent compound due to the prominence of the molecular ion adduct.

Diagnostic Fragment Ion Analysis for Chlorinated Compounds

The mass spectrum of this compound is defined by the presence of the trichloromethyl group. A key diagnostic feature of chlorinated compounds in mass spectrometry is the isotopic pattern generated by the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, which exist in an approximate 3:1 ratio. uniroma2.it For a molecule containing three chlorine atoms, such as this compound, the molecular ion region will display a characteristic cluster of peaks (e.g., M⁺•, [M+2]⁺•, [M+4]⁺•, [M+6]⁺•) with a relative intensity ratio of approximately 27:27:9:1, which simplifies to roughly 3:3:1 for the most abundant ions.

Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for chlorinated organic compounds involve the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl). uniroma2.itiaea.org Specific diagnostic fragment ions for this compound would arise from cleavages at various points in the molecule. The fragmentation of the ester linkage is a common pathway. The presence of ions corresponding to the acetyl group ([CH₃CO]⁺ at m/z 43) and fragments containing the trichloroethyl group are expected. The loss of the entire CCl₃ group is another significant fragmentation pathway. Analysis of these fragment ions, particularly those retaining the chlorine atoms, allows for the confirmation of the different structural components of the molecule. uniroma2.itresearchgate.net

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and conformational properties of this compound. conicet.gov.arresearchgate.net Studies using DFT methods, such as B3LYP and mPW1PW91, in conjunction with basis sets like 6-311++G(d,p), have confirmed the existence of two stable conformers for this molecule in the gas phase. conicet.gov.arresearchgate.netrsc.org

These conformers are:

A form with C₁ symmetry, described as having an anti, gauche conformation. conicet.gov.ar

A form with Cₛ symmetry, described as having an anti, anti conformation. conicet.gov.ar

The calculations provide optimized geometrical parameters (bond lengths and angles) for both conformers, which show good agreement with experimental data derived from related molecules. conicet.gov.ar For instance, the C=O double bond length is calculated to be approximately 1.20 Å, and the C-O single bond lengths are around 1.35 Å and 1.44 Å for the C-O-C(H₂) and O-C(H₂) linkages, respectively. conicet.gov.ar Natural Bond Orbital (NBO) analysis has also been employed to investigate hyperconjugative interactions that influence conformational preferences. conicet.gov.arrsc.org

Table 1: Selected Calculated Geometrical Parameters of this compound Conformers Geometrical parameters calculated at the B3LYP/6-311++G(d,p) level. Data sourced from D. M. Gil et al. (2014). conicet.gov.ar

ParameterC₁ Conformer (anti, gauche)Cₛ Conformer (anti, anti)
Bond Lengths (Å)
C(1)=O(2)1.2021.204
C(1)-O(3)1.3531.350
O(3)-C(4)1.4461.449
C(4)-C(5)1.5361.536
C(5)-Cl(6)1.7871.787
Bond Angles (º)
O(2)=C(1)-O(3)125.1125.4
C(1)-O(3)-C(4)116.8116.0
O(3)-C(4)-C(5)107.0106.6
C(4)-C(5)-Cl(6)110.1110.1

Conformational Energy Landscapes and Molecular Dynamics Simulations

The conformational energy landscape of this compound is characterized by the two stable C₁ and Cₛ conformers separated by a rotational energy barrier. researchgate.net Theoretical calculations have been performed to map the potential energy surface by rotating the molecule around the O(3)-C(4) bond. conicet.gov.ar These calculations show that the Cₛ symmetric conformer is slightly lower in energy than the C₁ conformer. conicet.gov.ar

The energy difference between the two conformers is small, indicating that both are present in equilibrium at room temperature. conicet.gov.ar For example, at the B3LYP/6-311++G(d,p) level of theory, the Cₛ conformer is more stable than the C₁ conformer by approximately 1.58 kJ mol⁻¹. conicet.gov.ar This small energy difference leads to a predicted conformer ratio of approximately 0.65 (C₁) to 0.35 (Cₛ). conicet.gov.ar While extensive molecular dynamics (MD) simulations specifically for this compound are not widely reported, MD has been used to study the stability of complexes involving similar molecules, demonstrating its utility in assessing molecular interactions and stability in solution. researchgate.netepa.gov

Table 2: Calculated Relative Energies of this compound Conformers Data sourced from D. M. Gil et al. (2014). conicet.gov.ar

Level of TheoryEnergy Difference (ΔE, kJ mol⁻¹) (E_C1 - E_Cs)
B3LYP/6-311++G(d,p)1.58
mPW1PW91/6-311++G(d,p)2.46

Theoretical Prediction of Vibrational Properties

Theoretical calculations are crucial for interpreting the experimental vibrational spectra (Infrared and Raman) of this compound. conicet.gov.ar By using DFT methods, the vibrational frequencies and intensities for each of the stable conformers (C₁ and Cₛ) can be predicted. conicet.gov.arresearchgate.net These calculated frequencies serve as a reliable guide for assigning the experimentally observed bands in the IR and Raman spectra to specific vibrational modes of the molecule, such as C=O stretching, C-Cl stretching, and various bending and torsional modes. conicet.gov.arrsc.org The theoretical spectra for an equilibrium mixture of the conformers can be simulated and compared with the experimental spectra recorded in different phases (e.g., liquid and solid), providing strong evidence for the co-existence of both the C₁ and Cₛ forms. conicet.gov.ar

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. For example, this compound is known to undergo a dechlorinative Surzur-Tanner rearrangement to yield 1-chloroethenyl carboxylates in the presence of a copper(I) catalyst. researchgate.net Theoretical studies can model this reaction pathway, identifying intermediates and calculating the energies of transition states. researchgate.net DFT methods, such as the Becke3LYP hybrid functional, have been shown to provide good agreement with experimental results for modeling reaction barriers in similar radical rearrangement reactions. researchgate.net By characterizing the transition state structures, researchers can gain insight into the stereoselectivity of the reaction and the role of the catalyst, which in this case is thought to act as a Lewis acid. researchgate.net Such modeling helps to elucidate complex reaction mechanisms, like the involvement of a β-(acyloxy)alkyl radical and a contact ion pair in the heterolysis process. researchgate.net

Environmental Chemistry and Degradation Studies of 2,2,2 Trichloroethyl Acetate

Biodegradation Studies of 2,2,2-Trichloroethyl Acetate (B1210297) and Related Chlorinated Esters

The biodegradation of chlorinated compounds is a key process in their environmental remediation. Microorganisms have evolved various enzymatic pathways to break down these often-toxic substances.

Microbial Transformation Pathways

Microbial transformation of xenobiotic compounds like 2,2,2-trichloroethyl acetate can occur through various pathways, often involving enzymes that catalyze dechlorination and ester cleavage. nih.gov While specific studies on this compound are limited, the biodegradation of other chlorinated compounds and esters has been extensively studied. researchgate.net

For chlorinated aliphatic hydrocarbons, biodegradation can proceed under both aerobic and anaerobic conditions. epa.goveurochlor.org Aerobic biodegradation often involves oxygenases that incorporate oxygen into the molecule, leading to its breakdown. eurochlor.org Anaerobic biodegradation, particularly for highly chlorinated compounds, frequently occurs through reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. epa.gov In this process, the chlorinated compound acts as an electron acceptor. eurochlor.orgeurochlor.org

The ester linkage in this compound is susceptible to cleavage by microbial esterases, which would yield 2,2,2-trichloroethanol (B127377) and acetate. Acetate can be readily utilized by many microorganisms as a carbon and energy source. The resulting 2,2,2-trichloroethanol can then be further metabolized.

Microbial transformation can also be a cometabolic process, where the degradation of the target compound is facilitated by enzymes produced for the metabolism of another substrate. epa.goveurochlor.orgeurochlor.org For example, methane (B114726) monooxygenases, produced by methanotrophic bacteria to oxidize methane, have been shown to co-metabolize a wide range of chlorinated hydrocarbons. frontiersin.org

Identification of Biodegradation Metabolites and Intermediates

The identification of metabolites and intermediates is crucial for elucidating biodegradation pathways. Based on the known metabolism of related compounds, the initial step in the biodegradation of this compound is likely the hydrolysis of the ester bond by an esterase, yielding 2,2,2-trichloroethanol and acetic acid .

The subsequent fate of 2,2,2-trichloroethanol is of significant environmental interest. It can be oxidized to trichloroacetic acid . researchgate.netnih.gov In some microbial systems, 2,2,2-trichloroacetaldehyde (chloral hydrate) has been identified as an intermediate in the transformation of trichloroethylene (B50587), which is then further converted to trichloroethanol and trichloroacetic acid. researchgate.net

Under anaerobic conditions, reductive dechlorination of the trichloromethyl group could occur, leading to less chlorinated ethanols. The complete mineralization of this compound would ultimately result in the formation of carbon dioxide, water, and chloride ions.

The table below summarizes the potential biodegradation metabolites of this compound based on the degradation pathways of related compounds.

Parent CompoundInitial TransformationPrimary MetabolitesFurther Transformation Products
This compoundEster hydrolysis2,2,2-Trichloroethanol, Acetic acidTrichloroacetic acid, Dichloroacetic acid, Chloroacetic acid

Environmental Fate Modeling and Prediction for Chlorinated Acetates

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. researchgate.net These models integrate information on a chemical's physical-chemical properties, transformation rates (both abiotic and biotic), and the characteristics of the environmental compartments (air, water, soil, sediment) to estimate its environmental concentrations over time. rsc.orgulaval.ca

For chlorinated acetates like this compound, key input parameters for fate models would include:

Water solubility: Influences its concentration in aquatic systems.

Vapor pressure and Henry's Law constant: Determine its partitioning between air and water.

Octanol-water partition coefficient (Kow): Indicates its tendency to bioaccumulate in organisms and sorb to organic matter in soil and sediment.

Degradation rates: Including rates of hydrolysis, photodegradation, and biodegradation.

Various models, such as those utilized by the U.S. Environmental Protection Agency (EPA) like the Exposure and Fate Assessment Screening Tool (E-FAST) and EPI Suite™, can be used to predict the environmental fate of chemicals. epa.govmorressier.com These models can estimate a substance's persistence, potential for long-range transport, and distribution among different environmental media. cefic-lri.org

Sorption and Transport Phenomena in Environmental Compartments

The environmental mobility and fate of this compound are significantly influenced by its sorption and transport behavior in various environmental compartments, such as soil, sediment, and water. Sorption, the process by which a chemical binds to solid particles, is a key determinant of its concentration in the aqueous phase and, consequently, its potential for leaching into groundwater or moving with surface runoff. The transport of this compound is governed by a combination of its physical and chemical properties and the characteristics of the environmental medium.

Soil Sorption and Mobility

The tendency of an organic compound to sorb to soil is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). This coefficient normalizes the soil-water partition coefficient (Kd) to the fraction of organic carbon in the soil, providing a standardized measure of a chemical's sorption potential. A higher Koc value indicates a greater propensity for the chemical to bind to soil organic matter, resulting in lower mobility. Conversely, a lower Koc value suggests weaker sorption and greater potential for movement within the soil profile.

For structurally similar compounds, such as 2,2,2-trichloroethyl phenylacetate, a predicted logarithm of the octanol-water partition coefficient (log Kow) is available from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard. This surrogate value can be used to estimate the log Koc of this compound. The CompTox Chemicals Dashboard provides a predicted log Kow of 3.95 for 2,2,2-trichloroethyl phenylacetate.

Various regression equations have been developed to estimate log Koc from log Kow. A commonly used equation for a wide range of organic chemicals is:

log Koc ≈ 0.81 * log Kow + 0.1

Using the surrogate log Kow value of 3.95, the estimated log Koc for a structurally similar compound would be:

log Koc ≈ 0.81 * (3.95) + 0.1 ≈ 3.2995

This estimated log Koc value can be used to classify the mobility of this compound in soil. The following table provides a general classification of soil mobility based on Koc values.

Koc ValueMobility Class
< 50Very High
50 - 150High
150 - 500Moderate
500 - 2000Low
> 2000Slight to Immobile

Based on the estimated log Koc of approximately 3.3, the Koc value would be around 1995. This places this compound in the low mobility class. This suggests that the compound has a significant tendency to sorb to soil organic matter, which would limit its transport through the soil and reduce the likelihood of it reaching groundwater.

Transport in Aquatic Systems

In aquatic environments, the transport of this compound is influenced by its water solubility and its partitioning between the water column and sediments. The estimated high log Kow value suggests that the compound is hydrophobic and would likely partition from the water to organic matter in suspended solids and bottom sediments. This partitioning behavior would reduce its concentration in the water column and lead to its accumulation in sediments.

The movement of this compound within aquatic systems would be primarily associated with the transport of suspended sediments to which it is sorbed. Volatilization from water surfaces may also be a relevant transport pathway, although specific data on its Henry's Law constant would be needed to quantify this process.

It is important to note that these assessments are based on estimated values and the behavior of a surrogate compound. The actual environmental fate and transport of this compound may vary depending on specific environmental conditions such as soil type, organic matter content, pH, temperature, and water flow rates. Therefore, experimental studies are needed to definitively characterize the sorption and transport phenomena of this compound in different environmental compartments.

Derivatives and Analogues of 2,2,2 Trichloroethyl Acetate: Comparative Research

Synthesis and Properties of Related Halogenated Esters

The synthesis of halogenated esters related to 2,2,2-trichloroethyl acetate (B1210297) involves various established and novel chemical methods. These compounds are often sought for their unique physical properties and as intermediates in the synthesis of more complex molecules. pnrjournal.comresearchcommons.org

One common method is the esterification of halogenated acids with alcohols. For example, phthalimidoethyl esters of various halogenoacetic acids have been synthesized by reacting N-(β-hydroxyethyl)phthalimide with the corresponding acid in a benzene (B151609) solvent with a sulfuric acid catalyst. researchcommons.org The yields of these reactions were found to be high for these primary alcohols due to the suitability of the benzene solvent for bimolecular nucleophilic substitution. researchcommons.org

Another approach involves the direct halogenation of unsaturated esters. The halogenation of β-cyanoethyl esters of acetylenic amino alcohols, for instance, proceeds with the formation of trans-dihalogen derivatives in high yields. pnrjournal.comcyberleninka.ru The rate of this reaction is influenced by temperature and is significantly increased by the presence of a copper monochloride catalyst. pnrjournal.comcyberleninka.ru

The synthesis of α-halogenated methanediphosphonates provides another class of related halogenated esters. These compounds, with the general structure (RO)₂P(O)CXYP(O)(OR)₂ where X and Y are halogens, are prepared from their corresponding non-halogenated precursors. tandfonline.com Detailed procedures have been reported for the synthesis of various chlorinated, brominated, and fluorinated derivatives with high yields (72-96%). tandfonline.com The structure and purity of these synthesized esters are typically confirmed using IR and NMR spectroscopy. pnrjournal.comresearchcommons.orgtandfonline.com

Table 2: Synthesis of Selected Halogenated Esters
Compound NameReactantsYield (%)Reference
Phthalimidoethyl ester of monochloroacetic acidN-(β-hydroxyethyl)phthalimide, Monochloroacetic acid89% researchcommons.org
Phthalimidoethyl ester of monobromoacetic acidN-(β-hydroxyethyl)phthalimide, Monobromoacetic acid85% researchcommons.org
Phthalimidoethyl ester of trifluoroacetic acidN-(β-hydroxyethyl)phthalimide, Trifluoroacetic acid83% researchcommons.org
Tetra(iso-propyl) dichloromethanediphosphonateTetra(iso-propyl) chloromethanediphosphonate96% tandfonline.com
Tetra(ethyl) dibromomethanediphosphonateTetra(ethyl) bromomethanediphosphonate94% tandfonline.com

Comparative Mechanistic Studies with Analogous Compounds

Mechanistic studies comparing 2,2,2-trichloroethyl acetate with its analogues reveal key details about how structure dictates reaction pathways. The trichloroethyl group often plays a decisive role in the mechanism, influencing transition states and product distributions.

In glycosylation reactions, the reactivity of the glycosyl acceptor is crucial. A comparative study examined a set of donors with two similar rhamnosyl acceptors, one protected with an O-benzyl group and the other with an O-trichloroethyl group. universiteitleiden.nl The trichloroethyl-protected acceptor was found to be less reactive (less nucleophilic) than its benzyl-protected analogue. universiteitleiden.nl This lower reactivity resulted in a different product ratio, with relatively more of the α-linked product formed. This demonstrates that the electronic effects of the protecting group on the acceptor alcohol directly influence the stereochemical outcome of the glycosylation. universiteitleiden.nl

Another study investigated the copper(I)-promoted dechlorinative Surzur-Tanner rearrangement of 2,2,2-trichloroethyl carboxylates. researchgate.net This reaction proceeds via a radical 1,2-acyloxy shift. The mechanism involves the formation of a β-(acyloxy)alkyl radical, which undergoes heterolysis involving a contact ion pair. researchgate.net This pathway is specific to the trichloroethyl structure and its ability to undergo dechlorination to initiate the radical process.

The reduction of related α,α,α-trichloroketones also provides mechanistic insight. The reduction of 2,2,2-trichloro-1-arylethanones with a Grignard reagent (RMgX) to form 2,2-dichloro-1-arylethanones is proposed to proceed through a single electron transfer (SET) mechanism. researchgate.net This contrasts with a simple nucleophilic attack and highlights how the trichloromethyl group can facilitate electron transfer processes.

Structure-Reactivity Relationships in Trichloroethyl Esters

Structure-reactivity relationships (SRRs) seek to quantitatively correlate a molecule's chemical structure with its reaction rates or equilibria. For trichloroethyl esters and their analogues, these relationships are pivotal for predicting reactivity and designing targeted synthetic routes.

A clear SRR was established in the enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene (B11656) using various 2,2,2-trichloroethyl aryldiazoacetates. nih.gov In this system, the electronic nature of the substituent on the aryl ring of the diazoacetate has a predictable effect on the reaction's efficiency and selectivity. For instance, a TCE diazoacetate with an electron-donating 4-tert-butylphenyl group gave the corresponding cyclopropane (B1198618) in good yield (74%) and excellent enantioselectivity (98% ee). nih.gov Conversely, a substrate with an electron-withdrawing 4-fluorophenyl group resulted in a lower yield (58%) and slightly reduced enantioselectivity (93% ee). nih.gov This establishes a relationship where electron-donating groups on the aryl moiety generally lead to better outcomes in this specific transformation. Such linear free-energy relationships are indicative of how charge is distributed in the reaction's transition state. rsc.org

Table 3: Structure-Reactivity in the Rh₂(R-BPCP)₄-Catalyzed Cyclopropanation of Styrene
Diazoacetate EsterAryl SubstituentElectronic EffectYield (%)Enantiomeric Excess (ee %)
2,2,2-Trichloroethyl (4-tert-butylphenyl)diazoacetate4-tert-butylElectron-Donating74%98%
2,2,2-Trichloroethyl (4-fluorophenyl)diazoacetate4-fluoroElectron-Withdrawing58%93%
Data illustrates the influence of electronic properties of the aryl substituent on the reaction outcome. nih.gov

Q & A

Basic: What synthetic methodologies are employed for preparing 2,2,2-Trichloroethyl acetate, and how can reaction conditions be optimized for high yield?

Answer:
this compound is typically synthesized via esterification of trichloroethanol with acetyl chloride or acetic anhydride under acidic catalysis. Key parameters include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis .
  • Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent water-induced decomposition of intermediates .
  • Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) ensures high purity. Yield optimization requires stoichiometric excess of acetylating agent (1.2–1.5 eq.) and inert atmosphere conditions .

Basic: How is this compound utilized as a derivatizing agent in gas chromatography-mass spectrometry (GC/MS) analysis?

Answer:
This compound is a reagent for derivatizing amines and hydroxyl groups in analytes like amphetamines and ephedrines, enhancing volatility and detectability. Methodological steps include:

  • Sample preparation : Plasma/urine samples are basified (pH ≥ 9) and extracted via liquid-liquid partition (e.g., ethyl acetate) .
  • Derivatization : React with 2,2,2-trichloroethyl chloroformate (a related compound) at 60°C for 30 minutes to form stable carbamates or esters .
  • GC/MS parameters : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Quantify via selected ion monitoring (SIM) for fragments like m/z 91 (common to amphetamines) .

Advanced: How can 2,2,2-Trichloroethyl diazoacetate derivatives be applied in palladium-catalyzed C–H functionalization, and what directing groups are effective?

Answer:
2,2,2-Trichloroethyl diazoacetates serve as carbene precursors in Pd-catalyzed C–H activation. Experimental design considerations:

  • Directing groups : Pyridine, oxazoline, or amide groups enable regioselective C–H bond activation. For example, 2-(4-bromophenyl)-2-diazoacetate derivatives undergo cyclopropanation at ortho C–H sites .
  • Catalyst system : Pd(OAc)₂ with oxidants like Ag₂CO₃ (2 eq.) in DCE at 80°C drives efficient turnover. Ligands (e.g., pyridine) enhance selectivity for electron-deficient substrates .
  • Mechanistic validation : Deuterium-labeling experiments and kinetic isotope effects (KIE) confirm C–H cleavage as the rate-determining step .

Advanced: How do experimental variables explain conflicting mutagenicity data for this compound in Salmonella typhimurium assays?

Answer:
Discrepancies arise from:

  • Metabolic activation : Studies using S9 liver homogenate may convert the compound into mutagenic intermediates (e.g., epoxides), while assays without S9 show negative results .
  • Strain specificity : TA98 (frameshift-sensitive) and TA100 (base-pair-sensitive) strains yield divergent responses. For example, 1,1-bis(p-chlorophenyl)-2,2,2-trichloroethyl acetate (kelthane acetate) is mutagenic in TA98 but not TA100 .
  • Dose-response thresholds : Low concentrations (≤1 μg/plate) may fail to induce mutations, while higher doses (10 μg/plate) show toxicity masking mutagenic effects .

Advanced: What strategies enable the incorporation of 2,2,2-Trichloroethyl esters into peptide synthesis, and how do they compare to traditional protecting groups?

Answer:
The 2,2,2-trichloroethyl (Tce) group protects carboxylates in amino acids (e.g., γ-glutamate esters) during solid-phase synthesis. Key advantages:

  • Deprotection : Zinc dust in acetic acid selectively removes Tce groups without affecting tert-butyl or benzyl protections .
  • Stability : Tce esters resist cleavage under basic conditions (e.g., piperidine in Fmoc chemistry), unlike methyl or ethyl esters .
  • Applications : Used in synthesizing γ-(2,2,2-trichloroethyl)-L-glutamate for peptide backbone functionalization, enabling orthogonal protection strategies .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.